4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazinone moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with piperazinone intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives . The piperazinone moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone moiety can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperazinone moiety but shares the thiophene and aldehyde functionalities.
4-(3-Oxopiperazin-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.
Piperazinone derivatives: Various compounds with different substituents on the piperazinone ring.
Uniqueness
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and piperazinone moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials .
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-(3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2S/c12-5-8-3-7(6-14-8)11-2-1-10-9(13)4-11/h3,5-6H,1-2,4H2,(H,10,13) |
InChI Key |
LUDOIYVESOSNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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